
trans-3'-HydroxyCotininePerchlorate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
trans-3’-HydroxyCotininePerchlorate: is a metabolite of nicotine, specifically a derivative of cotinine. It is formed in the body through the action of the enzyme cytochrome P450 2A6 (CYP2A6) on cotinine. This compound is often used as a biomarker for nicotine exposure and metabolism, particularly in studies related to tobacco use and secondhand smoke exposure .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of trans-3’-HydroxyCotininePerchlorate typically involves the hydroxylation of cotinine. The process can be carried out using various oxidizing agents under controlled conditions. One common method involves the use of hydrogen peroxide in the presence of a catalyst to achieve the hydroxylation .
Industrial Production Methods: In an industrial setting, the production of trans-3’-HydroxyCotininePerchlorate may involve large-scale oxidation reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: trans-3’-HydroxyCotininePerchlorate can undergo further oxidation to form various metabolites.
Reduction: It can be reduced back to cotinine under specific conditions.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, sulfonating agents.
Major Products Formed:
Oxidation: Further oxidized metabolites.
Reduction: Cotinine.
Substitution: Various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
Chemistry: trans-3’-HydroxyCotininePerchlorate is used as a reference standard in analytical chemistry for the quantification of nicotine metabolites in biological samples .
Biology: In biological research, it serves as a biomarker for studying nicotine metabolism and the activity of the enzyme CYP2A6 .
Medicine: It is used in clinical studies to assess exposure to tobacco smoke and to phenotype individuals for CYP2A6 activity, which can influence the effectiveness of smoking cessation therapies .
Industry: In the tobacco industry, trans-3’-HydroxyCotininePerchlorate is used to monitor the levels of nicotine metabolites in products and to ensure compliance with regulatory standards .
Mécanisme D'action
trans-3’-HydroxyCotininePerchlorate exerts its effects primarily through its role as a metabolite of nicotine. It is formed by the hydroxylation of cotinine, a process catalyzed by the enzyme CYP2A6. This hydroxylation increases the compound’s polarity, facilitating its excretion from the body. The ratio of trans-3’-HydroxyCotininePerchlorate to cotinine is used as a biomarker for nicotine metabolism and can provide insights into an individual’s metabolic rate and exposure to nicotine .
Comparaison Avec Des Composés Similaires
Cotinine: The primary metabolite of nicotine, with a longer half-life compared to trans-3’-HydroxyCotininePerchlorate.
Nicotine: The parent compound, which is metabolized to cotinine and subsequently to trans-3’-HydroxyCotininePerchlorate.
Nornicotine: Another metabolite of nicotine, formed through N-demethylation.
Uniqueness: trans-3’-HydroxyCotininePerchlorate is unique in its role as a specific biomarker for CYP2A6 activity. Its formation and excretion provide valuable information about an individual’s nicotine metabolism, which can be used in personalized medicine to tailor smoking cessation therapies .
Propriétés
Formule moléculaire |
C10H13ClN2O6 |
|---|---|
Poids moléculaire |
292.67 g/mol |
Nom IUPAC |
(3R,5S)-3-hydroxy-1-methyl-5-pyridin-3-ylpyrrolidin-2-one;perchloric acid |
InChI |
InChI=1S/C10H12N2O2.ClHO4/c1-12-8(5-9(13)10(12)14)7-3-2-4-11-6-7;2-1(3,4)5/h2-4,6,8-9,13H,5H2,1H3;(H,2,3,4,5)/t8-,9+;/m0./s1 |
Clé InChI |
WNWIDSNHAGLMDS-OULXEKPRSA-N |
SMILES isomérique |
CN1[C@@H](C[C@H](C1=O)O)C2=CN=CC=C2.OCl(=O)(=O)=O |
SMILES canonique |
CN1C(CC(C1=O)O)C2=CN=CC=C2.OCl(=O)(=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



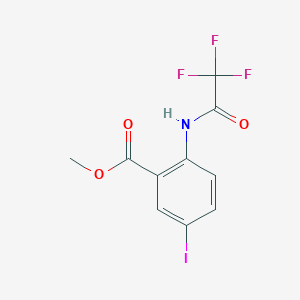
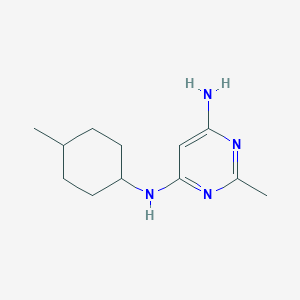
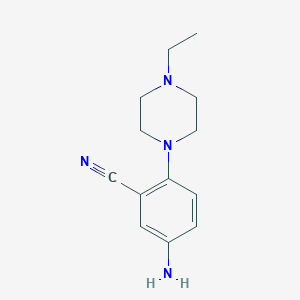
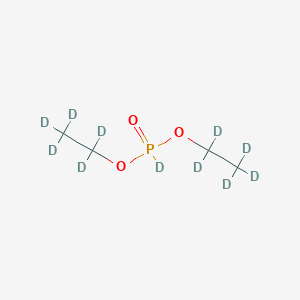
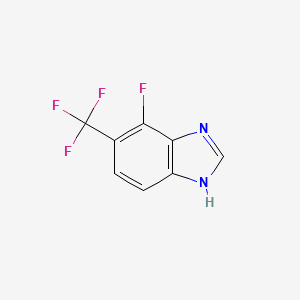
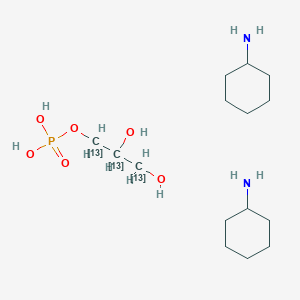
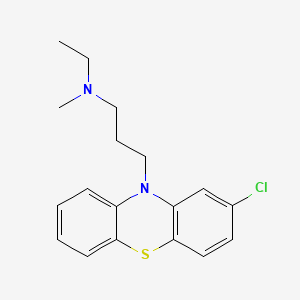
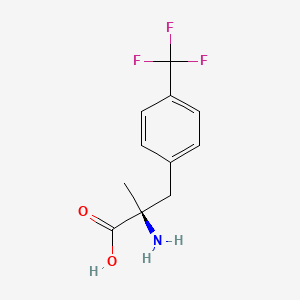
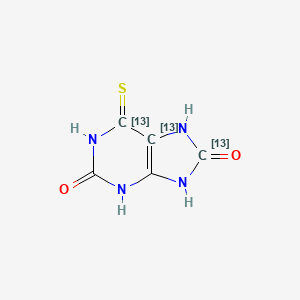
![(S)-1-[3-(Methylamino)-1-(2-thienyl)propyl]-2-naphthalenol(Racemic Mixture)](/img/structure/B13441816.png)
![Methyl (2S)-2-amino-3-[4-(4-bromophenyl)phenyl]propanoate](/img/structure/B13441819.png)
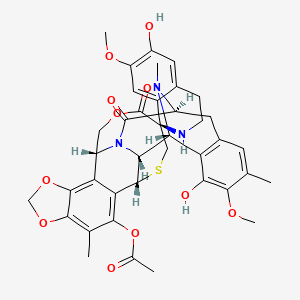
![(E,2R)-2-[(S)-(4-fluoroanilino)-(4-hydroxyphenyl)methyl]-5-(4-fluorophenyl)pent-4-enoic acid](/img/structure/B13441831.png)
